molecular formula C7H5BrN2O B1374643 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 640735-27-9

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

货号: B1374643
CAS 编号: 640735-27-9
分子量: 213.03 g/mol
InChI 键: UUCNAKVODHYUMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide, also known as 7-azaindole N-oxide, is an advanced organic intermediate of significant value in medicinal chemistry and organic synthesis. With a CAS Registry Number of 55052-24-9, this compound serves as a crucial precursor for the functionalization of the 7-azaindole scaffold, a privileged structure in drug discovery . Its primary research application lies in its role as a building block for the synthesis of complex, biologically active molecules. For instance, it is a key starting material in the multi-step synthesis of dihalogenoazaindole intermediates, which are subsequently used in cross-coupling reactions to create potential NADPH oxidase 2 (NOX2) inhibitors . These inhibitors, such as GSK2795039 and NCATS-SM7270, are investigated for their neuroprotective effects and potential in treating neurodegenerative diseases by preventing oxidative stress in microglial cells . Furthermore, 7-azaindole derivatives are recognized as bioisosteres of purines and are found in several kinase inhibitors, making this brominated N-oxide a versatile reagent for structure-activity relationship (SAR) studies in pharmaceutical development . The compound is a beige to pale solid with a melting point of 126-128 °C . It is soluble in various organic solvents, including Chloroform, DMSO, and Methanol, facilitating its use in diverse synthetic protocols . As a highly functionalized molecule, it offers multiple sites for chemical modification, enabling researchers to efficiently generate a library of compounds for high-throughput screening and lead optimization. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

4-bromo-7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCNAKVODHYUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Role of N-Oxide in Regioselectivity

The N-oxide directs electrophilic substitution reactions to specific positions on the pyrrolo[2,3-b]pyridine ring system. In particular, it enhances the electron density at position 4, facilitating selective bromination at this site.

Bromination Methods

Typical Procedure Example

  • Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide in dimethylformamide (DMF).
  • Add tetramethylammonium bromide and methanesulfonic anhydride portionwise at 0 °C.
  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
  • Quench with water, adjust pH to neutral, and isolate the precipitated 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide by filtration and drying.

Purification and Characterization

Purification

  • Filtration of the precipitate followed by washing with ice-cold water.
  • Drying under vacuum over phosphorus pentoxide (P₂O₅) to remove residual moisture.

Characterization Techniques

Technique Purpose Notes
Nuclear Magnetic Resonance (NMR) Confirm substitution pattern and chemical environment ¹H NMR shows characteristic shifts due to bromo substituent and N-oxide deshielding
Mass Spectrometry (MS) Molecular weight confirmation and isotopic pattern analysis Bromine’s isotopic pattern (doublet) confirms bromination
X-ray Crystallography Structural confirmation and bond analysis N-oxide group influences hydrogen bonding and crystal packing

Alternative Synthetic Strategies

Halogenation via N-Oxide Intermediates

  • Formation of N-oxide intermediates allows for regioselective introduction of halogens at positions 4 and 5.
  • For example, nitration of the N-oxide followed by halogenation with phosphorus trichloride (PCl₃) or hydrobromic acid (HBr) can yield halogenated derivatives with precise substitution.

One-Pot Sequential Halogenation

  • Sequential treatment with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions can introduce bromo and chloro substituents selectively, although this is more relevant for derivatives with multiple halogens.

Palladium-Catalyzed Cross-Coupling

  • Palladium-catalyzed C–N and C–O bond formations using N-substituted 4-bromo-7-azaindole derivatives have been reported, enabling further functionalization of the core structure.
  • Typical conditions involve Pd(OAc)₂ as catalyst, phosphine ligands, and bases like K₃PO₄ in solvents such as dioxane at elevated temperatures (100 °C).

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield (%) Notes
Pyrrolo[2,3-b]pyridine core synthesis Various cyclization or cross-coupling methods Variable Foundation scaffold
N-oxidation m-CPBA, H₂O₂, or peracids High Introduces N-oxide directing group
Bromination at position 4 NBS or tetramethylammonium bromide + Ms₂O₇ in DMF (0–20 °C) ~56 (tetramethylammonium bromide method) Regioselective due to N-oxide
Purification Filtration, washing, drying over P₂O₅ High purity Critical for removing impurities
Characterization NMR, MS, X-ray crystallography Confirmed structure Ensures correct substitution and oxidation

Research Findings and Notes

  • The N-oxide group plays a dual role: it enhances regioselectivity in halogenation and modifies physicochemical properties such as solubility and metabolic stability.
  • Bromination yields are moderate and can be optimized by controlling temperature and reagent stoichiometry.
  • The preparation of this compound is a key step in synthesizing derivatives with potential biological activities, including kinase inhibition and anticancer properties.
  • Palladium-catalyzed methods provide a versatile platform for further functionalization but require careful optimization of catalyst and ligand systems.

This detailed analysis consolidates diverse, authoritative research findings on the preparation of this compound, highlighting the importance of N-oxide-directed regioselective bromination and subsequent purification and characterization techniques. The methods discussed are well-established in heterocyclic chemistry and provide a robust foundation for further synthetic and medicinal chemistry applications.

化学反应分析

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Key Reactions and Conditions:

Reaction Type Reagents/Conditions Products Yield Source
Nucleophilic Substitution Sodium methoxide, KOtBu, DMF, 80–100°C4-Methoxy-, 4-hydroxy-, or 4-alkylamino-pyrrolo[2,3-b]pyridine derivatives60–85%
Buchwald–Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C4-Amino derivatives (e.g., with morpholine or piperazine)70–90%

Mechanistic Insight :
The oxide group at the 7-position deactivates the pyridine ring, directing nucleophilic attack to the brominated pyrrole moiety. Steric and electronic effects favor substitution at the 4-position over other sites .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable the introduction of aryl, heteroaryl, or alkynyl groups.

Suzuki–Miyaura Coupling:

Boronic Acid Partner Catalyst System Conditions Product Yield Source
Phenylboronic acidPdCl₂(dppf), K₂CO₃, dioxane/H₂O80°C, 1–16 h4-Phenyl-pyrrolo[2,3-b]pyridine 7-oxide75–92%
4-Aminomethylphenylboronic acidPd(OAc)₂, Xantphos, 100°CReflux, 12 h4-(Aminomethylphenyl)-substituted derivative88%

Applications :
These couplings are pivotal for synthesizing FGFR inhibitors, where aryl groups enhance binding affinity to kinase domains .

Oxidation and Reduction

The oxide group and bromine atom can undergo further redox transformations.

Oxidation:

Reagent Conditions Product Notes
KMnO₄, H₂SO₄0–25°C, 2 hPyrrolo[2,3-b]pyridine-7-one derivativesLimited regioselectivity

Reduction:

Reagent Conditions Product Yield
H₂, Pd/CEtOH, 25°C, 6 h4-Bromo-1H-pyrrolo[2,3-b]pyridine95%
LiAlH₄, THFReflux, 2 hPartially reduced pyrrolidine analogs50–60%

Functionalization via Protecting Groups

The N1 position often requires protection (e.g., tosyl or benzyl groups) to direct reactivity.

Tosylation:

Reagent Conditions Product Yield Source
Tosyl chloride, NaOHCH₂Cl₂, 0–25°C, 1 h1-Tosyl-4-bromo-pyrrolo[2,3-b]pyridine 7-oxide90%

Impact :
N-protection prevents undesired side reactions during cross-coupling and stabilizes the intermediate .

Comparative Reactivity with Analogues

The 7-oxide group significantly alters reactivity compared to non-oxidized analogues:

Parameter 4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Electrophilicity Enhanced at C4 due to electron withdrawalModerate
Cross-Coupling Efficiency Higher yields in Suzuki reactions (e.g., 88% vs. 75%)Lower
Stability Prone to decomposition under strong acidsMore stable

科学研究应用

Medicinal Chemistry

Kinase Inhibition
One of the primary applications of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is as a scaffold for developing kinase inhibitors. The compound has shown efficacy in inhibiting fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as proliferation and differentiation. Inhibition of FGFRs has implications in treating cancers and other diseases characterized by aberrant signaling pathways .

Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activity by targeting specific kinases involved in tumor growth. For instance, studies have demonstrated that pyrrolopyrazine derivatives can selectively inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki coupling), allowing for the synthesis of more complex heterocyclic compounds. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis typically involves bromination followed by oxidation. For example:

  • Bromination : The compound is synthesized from 1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) as a brominating agent.
  • Oxidation : The resulting brominated intermediate is oxidized using agents like hydrogen peroxide to form the final product .

Biological Studies

Antimicrobial and Antiviral Activities
In addition to its role as a kinase inhibitor, this compound has been investigated for its antimicrobial and antiviral properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and viruses, making it a candidate for further exploration in infectious disease research .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Inhibition of FGFRs : A study highlighted its role as an FGFR inhibitor, demonstrating significant antitumor activity in preclinical models.
  • Organic Synthesis Applications : Researchers successfully employed this compound in synthesizing novel heterocycles with potential therapeutic effects.
  • Biological Activity Assessment : Various assays have been conducted to evaluate its antimicrobial properties, showing promising results against specific pathogens.

作用机制

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.

相似化合物的比较

Similar Compounds

  • 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 7-Azaindole derivatives

Uniqueness

4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to the presence of both a bromine atom and an oxide group, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery.

生物活性

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structural framework combining a bromine atom and an oxide group, which influences its reactivity and potential therapeutic applications. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H5BrN2O\text{C}_7\text{H}_5\text{BrN}_2\text{O}

This compound is characterized by a pyrrole ring fused to a pyridine ring, with specific functional groups that contribute to its biological properties. Its molecular weight is approximately 201.03 g/mol.

The primary mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes including proliferation, differentiation, and migration. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt from being activated. This inhibition leads to:

  • Reduced cell proliferation : Particularly in cancer cells where FGFR signaling is often upregulated.
  • Induction of apoptosis : Through the modulation of gene expression related to cell survival and death.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines by disrupting FGFR signaling pathways. For instance, it has been demonstrated to downregulate genes associated with cell cycle progression while upregulating pro-apoptotic genes.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both bacterial and fungal strains. Its structural features allow it to interact with microbial targets effectively, although specific pathways remain to be fully elucidated. Preliminary studies suggest that derivatives within the pyrrolopyrazine scaffold exhibit broad-spectrum antimicrobial effects .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The IC50 values for COX inhibition are competitive with standard anti-inflammatory drugs like celecoxib .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Study FocusFindingsReference
Anticancer Activity Inhibition of FGFRs leads to reduced proliferation in cancer cells
Antimicrobial Efficacy Effective against multiple bacterial strains; further studies needed
Anti-inflammatory Effects Significant COX inhibition with competitive IC50 values compared to celecoxib

Case Studies

A recent case study explored the effects of this compound on a specific cancer model. The study involved treating human breast cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low micromolar concentrations, suggesting its utility in developing new antimicrobial therapies.

常见问题

Q. What are the most reliable synthetic routes for preparing 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives often involves halogenation or cross-coupling reactions. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) . Regioselectivity challenges arise due to competing reaction sites on the pyrrolopyridine core. To mitigate this, pre-functionalization of the nitrogen oxide group (7-oxide) can direct bromination to the 4-position. Rh(III)-catalyzed C–H activation strategies (as demonstrated for 7-azaindoles) may also be adapted to improve selectivity .

Q. How can the structural integrity of this compound be confirmed spectroscopically?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolve bond angles and confirm the 7-oxide configuration (as shown for analogous compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridine) .
  • NMR spectroscopy : The 7-oxide group induces distinct deshielding effects on adjacent protons. For example, 1H^1H-NMR of the parent pyrrolopyridine 7-oxide shows a downfield shift (δ 11.2–12.5 ppm) for the NH proton .
  • Mass spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H]+ for C7_7H4_4BrN2_2O: calculated 226.9521) .

Advanced Research Questions

Q. What factors influence the reactivity of the bromine substituent in this compound during cross-coupling reactions?

Methodological Answer: The bromine at the 4-position participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, but the 7-oxide group may sterically hinder transition-metal catalysts. Key factors:

  • Catalyst selection : Pd(dppf)Cl2_2 or XPhos Pd G3 enhances efficiency for electron-deficient heterocycles .
  • Solvent/base system : Use polar aprotic solvents (DMF, DMSO) with weak bases (Cs2_2CO3_3) to avoid deprotonation of the 7-oxide group, which could lead to side reactions .
  • Temperature : Reactions at 80–100°C improve yields while minimizing decomposition .

Q. How do computational models predict the electronic effects of the 7-oxide group on the pyrrolopyridine core?

Methodological Answer: Density Functional Theory (DFT) calculations reveal that the 7-oxide group increases electron density at the 3- and 5-positions due to resonance effects. For example:

  • HOMO-LUMO analysis : The 7-oxide lowers the LUMO energy by ~1.2 eV, enhancing electrophilic substitution at the 4-position .
  • Charge distribution : Natural Bond Orbital (NBO) analysis shows a partial negative charge (-0.32 e) at the 4-position, favoring bromination .
    Validation via experimental data (e.g., X-ray bond lengths) is critical to resolve discrepancies between computational and empirical results .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Vorbrüggen glycosylation of pyrrolo[2,3-b]pyridine derivatives: How should researchers optimize conditions?

Methodological Answer: Yields for Vorbrüggen glycosylation vary widely (35–93%) depending on substituents . Contradictions arise due to:

  • Substrate sensitivity : Electron-withdrawing groups (e.g., bromine) reduce nucleophilicity, requiring longer reaction times (48–72 hrs) .
  • Protecting groups : Use of acid-labile groups (e.g., tert-butyldimethylsilyl) improves regioselectivity but complicates purification .
    Optimization strategy : Pre-activate the glycosyl donor (e.g., trimethylsilyl triflate) and employ high-purity solvents (dichloromethane, anhydrous conditions) to achieve >80% yield .

Experimental Design

4.1 Designing a study to evaluate the antioxidant potential of this compound derivatives
Methodological Answer:

  • Synthesis : Introduce hydroxyl or methoxy groups at the 3- or 5-positions via Pd-mediated coupling .
  • Assays :
    • DPPH radical scavenging : Measure IC50_{50} values (µM) in ethanol at 517 nm .
    • FRAP assay : Quantify reducing power relative to ascorbic acid .
  • SAR analysis : Correlate substituent electronic profiles (Hammett σ values) with antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。